1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes a diazepane ring attached to a butanone moiety
Mechanism of Action
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a crucial role in many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound acts as a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK leads to a decrease in the contractility of the smooth muscle tissue, which is significant in the regulation of intraocular pressure . This action affects the biochemical pathway related to the regulation of IOP, leading to increased outflow of aqueous humor from the eye .
Pharmacokinetics
The compound has high intraocular permeability, which contributes to its bioavailability . The maximum reduction of IOP occurs after 1 to 2 hours of administration . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has been observed to interact with several enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . The nature of these interactions is complex and depends on the specific biomolecules involved .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the synthesis of chiral 1,4-diazepanes, this compound interacts with imine reductase, leading to changes in the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one typically involves the formation of the diazepane ring followed by the introduction of the butanone group. One common method involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with a diamine. The reaction is often catalyzed by a reducing agent like sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
1,4-Diazepane: A simpler analog without the butanone group.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another diazepane derivative with different substituents.
Piperazin-1-yl and 2-(1,4-diazepan-1-yl)-imidazo[4,5-d]-pyridazin-4-ones: Compounds with similar diazepane rings but different functional groups.
Uniqueness: 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butanone group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)9-10(14)13-7-4-5-12-6-8-13/h12H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPLHLJAVPBJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.